

# 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol structure and mechanism

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3,5-Di-tert-butyl-4-hydroxybenzyl  
alcohol

Cat. No.: B1196797

[Get Quote](#)

An In-depth Technical Guide to **3,5-Di-tert-butyl-4-hydroxybenzyl alcohol**: Structure and Mechanism

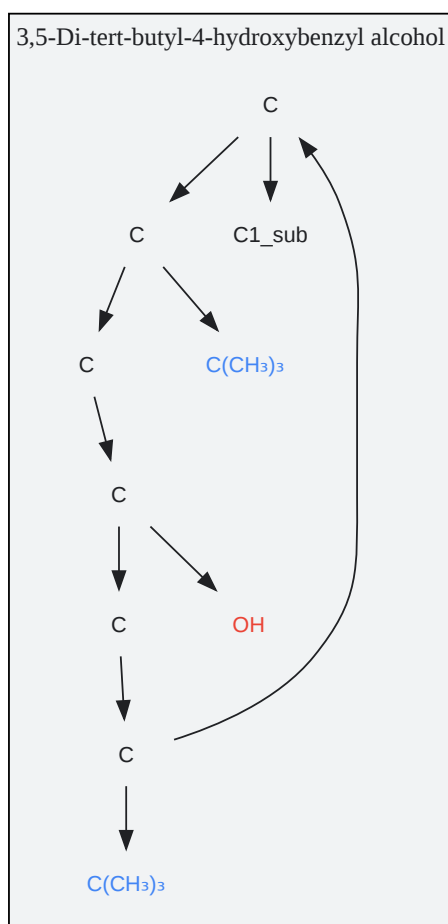
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of **3,5-Di-tert-butyl-4-hydroxybenzyl alcohol**, a significant hindered phenolic antioxidant. This guide details its chemical structure, mechanism of action, physical and chemical properties, and synthesis protocols.

## Chemical Structure and Identification

**3,5-Di-tert-butyl-4-hydroxybenzyl alcohol**, also known as 2,6-di-tert-butyl-4-(hydroxymethyl)phenol, is a sterically hindered phenolic compound. Its structure features a central benzene ring substituted with a hydroxyl group (-OH), a hydroxymethyl group (-CH<sub>2</sub>OH), and two bulky tert-butyl groups at positions 3 and 5 (ortho to the hydroxyl group). This specific arrangement is crucial for its function as a potent antioxidant.

The bulky tert-butyl groups sterically hinder the phenolic hydroxyl group, which modulates its reactivity and enhances the stability of the phenoxyl radical formed during its antioxidant activity.

DOT Script for Chemical Structure



[Click to download full resolution via product page](#)

Caption: 2D structure of **3,5-Di-tert-butyl-4-hydroxybenzyl alcohol**.

## Physicochemical and Spectroscopic Data

The key properties of **3,5-Di-tert-butyl-4-hydroxybenzyl alcohol** are summarized below.

Table 1: Physical and Chemical Properties

Property	Value
CAS Number	88-26-6[1]
Molecular Formula	C <sub>15</sub> H <sub>24</sub> O <sub>2</sub> [1]
Molecular Weight	236.35 g/mol [2]
Appearance	White to pale yellow crystalline powder[3]
Melting Point	139-141 °C[4][5]
Boiling Point	214 °C at 40 mmHg[5]
Solubility	Partially soluble in methanol, ethanol, acetone; Insoluble in water[3][5]
pKa	12.01 ± 0.40 (Predicted)[5]

Table 2: Spectroscopic Data

Spectrum Type	Key Features
<sup>1</sup> H NMR	Data available, specific shifts depend on solvent[6]
<sup>13</sup> C NMR	Data available, specific shifts depend on solvent[5]
IR Spectrum	Data available from NIST database[7]
Mass Spectrum (MS)	Data available from NIST and other databases[1][7]

## Mechanism of Action: Hindered Phenolic Antioxidant

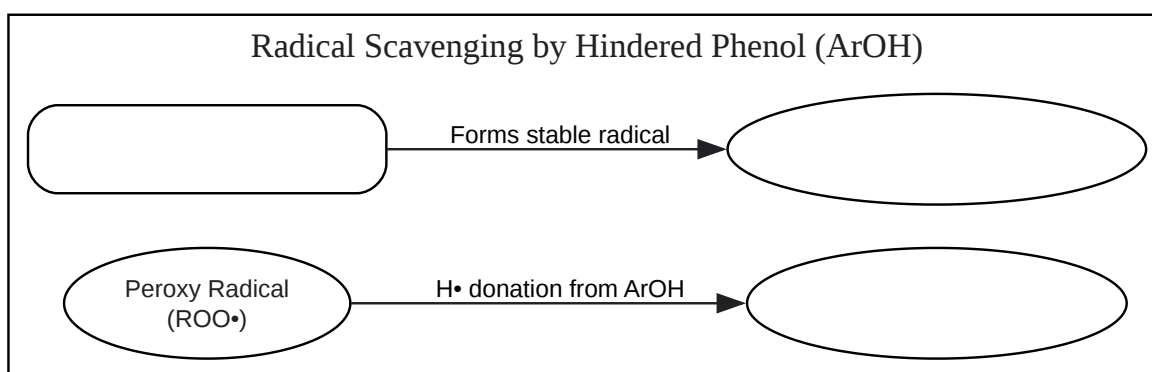
**3,5-Di-tert-butyl-4-hydroxybenzyl alcohol** functions as a primary antioxidant by acting as a free radical scavenger. This mechanism is characteristic of hindered phenols and is critical in preventing oxidative degradation in various materials, including polymers and organic compounds.[1][4]

The process involves the following steps:

- Initiation: An oxidative process begins with the formation of a free radical ( $R\bullet$ ) from an organic substrate (RH). This radical reacts with oxygen to form a peroxy radical ( $ROO\bullet$ ).
- Propagation: The peroxy radical is highly reactive and can abstract a hydrogen atom from another substrate molecule (RH), creating a hydroperoxide ( $ROOH$ ) and a new free radical ( $R\bullet$ ). This propagates a chain reaction of degradation.
- Termination: **3,5-Di-tert-butyl-4-hydroxybenzyl alcohol** ( $ArOH$ ) intervenes by donating the hydrogen atom from its phenolic hydroxyl group to the peroxy radical ( $ROO\bullet$ ). This neutralizes the radical, forming a stable hydroperoxide ( $ROOH$ ) and a phenoxy radical ( $ArO\bullet$ ).[\[2\]](#)[\[8\]](#)
- Stabilization: The resulting phenoxy radical is significantly stabilized by two factors:
  - Resonance: The unpaired electron can delocalize across the aromatic ring.
  - Steric Hindrance: The two bulky tert-butyl groups ortho to the hydroxyl group sterically shield the radical oxygen, preventing it from initiating new chain reactions. This makes the phenoxy radical relatively unreactive and unable to continue the oxidation cycle.[\[1\]](#)

This ability to terminate the propagation cycle makes it an effective stabilizer against thermo-oxidative degradation.[\[9\]](#)

#### DOT Script for Antioxidant Mechanism



[Click to download full resolution via product page](#)

Caption: Antioxidant mechanism of **3,5-Di-tert-butyl-4-hydroxybenzyl alcohol**.

## Experimental Protocols: Synthesis

A common and efficient method for synthesizing **3,5-Di-tert-butyl-4-hydroxybenzyl alcohol** involves a two-step process starting from 2,6-di-tert-butylphenol.[9]

**Step 1: Formylation of 2,6-di-tert-butylphenol** This step introduces a formyl group (-CHO) onto the aromatic ring to produce 3,5-di-tert-butyl-4-hydroxybenzaldehyde.

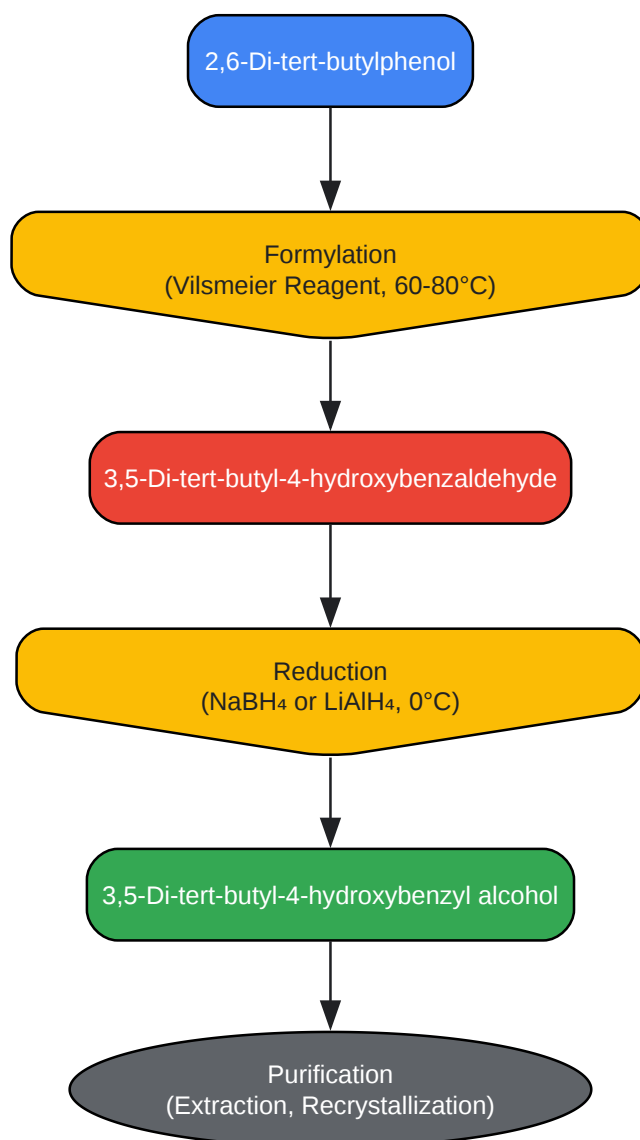
- Reactants: 2,6-di-tert-butylphenol and a Vilsmeier reagent (e.g., generated from POCl<sub>3</sub> and DMF).
- Solvent: An aprotic solvent such as 1,2-dichloroethane or acetonitrile.[9]
- Procedure:
  - The Vilsmeier reagent is prepared in the chosen aprotic solvent.
  - 2,6-di-tert-butylphenol is added to the reagent mixture.
  - The reaction mixture is heated to a temperature between 60-80 °C (preferably 70 °C) and stirred until the reaction is complete (monitored by TLC or GC).[9]
  - Upon completion, the reaction is quenched, and the product, 3,5-di-tert-butyl-4-hydroxybenzaldehyde, is isolated through standard workup procedures (e.g., extraction and solvent evaporation).

**Step 2: Reduction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde** The aldehyde intermediate is then reduced to the corresponding benzyl alcohol.

- Reactants: 3,5-di-tert-butyl-4-hydroxybenzaldehyde and a strong protic reducing agent like sodium borohydride (NaBH<sub>4</sub>) or lithium aluminum hydride (LiAlH<sub>4</sub>). [9]
- Solvent: An appropriate solvent for the chosen reducing agent, such as ethanol for NaBH<sub>4</sub>.

- Procedure:
  - The aldehyde from Step 1 is dissolved in the solvent (e.g., absolute ethanol).
  - The solution is cooled to 0 °C in an ice bath.[9]
  - The reducing agent (e.g., NaBH<sub>4</sub>) is added portion-wise. A slight molar excess of the reducing agent is recommended (e.g., a 1:1.2 molar ratio of aldehyde to reducing agent). [9]
  - The reaction is stirred at 0 °C for a specified time (e.g., 2 hours) until completion.
  - The reaction is quenched, and the final product, **3,5-Di-tert-butyl-4-hydroxybenzyl alcohol**, is isolated via extraction, washing, drying, and removal of the solvent under reduced pressure. The resulting solid can be further purified by recrystallization if necessary. This method is reported to have a high yield.

DOT Script for Synthesis Workflow



[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **3,5-Di-tert-butyl-4-hydroxybenzyl alcohol**.

## Applications and Significance

Due to its potent antioxidant properties, **3,5-Di-tert-butyl-4-hydroxybenzyl alcohol** is a valuable compound in several fields:

- **Polymer Chemistry:** It is used as a stabilizer to prevent the thermal and oxidative degradation of polymers such as polyethylene, polypropylene, and polystyrene.[9]

- Organic Synthesis: It serves as a crucial intermediate in the synthesis of more complex, higher molecular weight antioxidants and other fine chemicals.
- Drug Development: The antioxidant properties of hindered phenols are of interest in studying oxidative stress and developing protective agents.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]
- 2. pt.dishengchemchina.com [pt.dishengchemchina.com]
- 3. researchgate.net [researchgate.net]
- 4. Hindered Phenols | Antioxidants for Plastics | amfine.com [amfine.com]
- 5. spectrabase.com [spectrabase.com]
- 6. 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol(88-26-6) MS [m.chemicalbook.com]
- 7. US5364974A - Process for the preparation of 3,5-di-tert-butyl-4-hydroxy methoxybenzyl alcohol - Google Patents [patents.google.com]
- 8. partinchem.com [partinchem.com]
- 9. Electron structure variations in hindered phenolic antioxidant induced enhancement of thermo-oxidative aging performance in polyamide 6 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3,5-Di-tert-butyl-4-hydroxybenzyl alcohol structure and mechanism]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1196797#3-5-di-tert-butyl-4-hydroxybenzyl-alcohol-structure-and-mechanism]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)